

A Comparative Toxicological Analysis of DMBCA and Other Fragrance Esters

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Compound of Interest

Compound Name: *Dimethylbenzylcarbiny l acetate*

Cat. No.: *B085794*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological data for **Dimethylbenzylcarbiny l Acetate** (DMBCA) and other structurally similar fragrance esters, including benzyl acetate, phenethyl acetate, and α -methylbenzyl acetate. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the safety profiles of these commonly used fragrance ingredients. All quantitative data is summarized for easy comparison, and detailed methodologies for key toxicological experiments are provided.

Executive Summary

Dimethylbenzylcarbiny l Acetate (DMBCA) is a synthetic fragrance ingredient widely used for its floral and fruity aroma. This guide presents a comparative analysis of its toxicological profile alongside other fragrance esters. The data indicates that DMBCA possesses moderate acute oral toxicity and is classified as a skin irritant. Structurally similar esters, such as benzyl acetate, phenethyl acetate, and α -methylbenzyl acetate, generally exhibit low acute toxicity. While DMBCA is not found to be genotoxic, skin irritation remains a key toxicological endpoint for this class of compounds. The underlying mechanism of skin irritation by chemical irritants often involves the activation of Transient Receptor Potential (TRP) channels, such as TRPA1 and TRPV1, in sensory neurons.

Data Presentation: Toxicological Data Summary

The following table summarizes the available quantitative toxicological data for DMBCA and selected fragrance esters.

Toxicological Endpoint	DMBCA (Dimethylbenzylcarbiny lacetate)	Benzyl Acetate	Phenethyl Acetate	α - Methylbenzyl Acetate
Acute Oral Toxicity (LD50)	3300 mg/kg (Rat) [1][2]	2490 mg/kg (Rat)	3670 mg/kg (Rat) [3]	3250 mg/kg (Rat)
Acute Dermal Toxicity (LD50)	>3000 mg/kg (Rabbit)[1][2]	>5000 mg/kg (Rabbit)	6210 mg/kg (Rabbit)[3][4]	>5000 mg/kg (Rabbit)
Skin Irritation	Irritant[1][2][5][6]	Mild Irritant	Mild Irritant	Mild Irritant
Skin Sensitization	Not a sensitizer (read-across from benzyl acetate)[5]	Not a sensitizer[7]	Not a sensitizer[4]	Not a sensitizer[8]
Genotoxicity (Ames Test)	Negative[5]	Negative[7]	Negative	Negative
Genotoxicity (In Vitro Micronucleus)	Negative	Negative[1]	Not Available	Negative
Repeated Dose Toxicity (NOAEL)	360 mg/kg/day (90-day, oral, Rat)[5]	260 mg/kg/day (2-year, oral, Rat)[1][7]	Not Available	100 mg/kg/day (developmental) [9]

Experimental Protocols

Detailed methodologies for the key toxicological experiments cited in this guide are outlined below, based on internationally recognized OECD guidelines.

Acute Oral Toxicity (OECD 420, 423, 425)

The acute oral toxicity is determined by administering the test substance to fasted animals, typically rats, in a single dose.[10] The Fixed Dose Procedure (OECD 420), Acute Toxic Class Method (OECD 423), and Up-and-Down Procedure (OECD 425) are common methods.[1][11][12] Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[11][13] A gross necropsy is performed on all animals at the end of the observation period. The LD50 value, the statistically estimated dose that is expected to be lethal to 50% of the tested animals, is then calculated.

Skin Irritation (OECD 404, 439)

The skin irritation potential is assessed by applying the test substance to the shaved skin of an animal, typically a rabbit (in vivo, OECD 404), or to a reconstructed human epidermis model (in vitro, OECD 439).[6][9][14][15][16] For the in vivo test, the substance is applied to a small area of skin for a set period, and the site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.[14] In the in vitro method, cell viability of the reconstructed human epidermis is measured after exposure to the test substance.[15] A decrease in cell viability below a certain threshold indicates irritation potential.[15]

Genotoxicity

Bacterial Reverse Mutation Test (Ames Test - OECD 471): This test uses several strains of bacteria (*Salmonella typhimurium* and *Escherichia coli*) with mutations in genes required for histidine or tryptophan synthesis.[17][18][19][20] The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).[17][20] If the substance is a mutagen, it will cause the bacteria to revert to their original state and grow on a medium lacking the specific amino acid. The number of revertant colonies is counted to determine the mutagenic potential.

In Vitro Mammalian Cell Micronucleus Test (OECD 487): This assay detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells.[2][11][21][22][23][24] Cells are exposed to the test substance, and after an appropriate incubation period, the cells are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[21][22][24] An increase in the frequency of micronucleated cells indicates genotoxic potential.

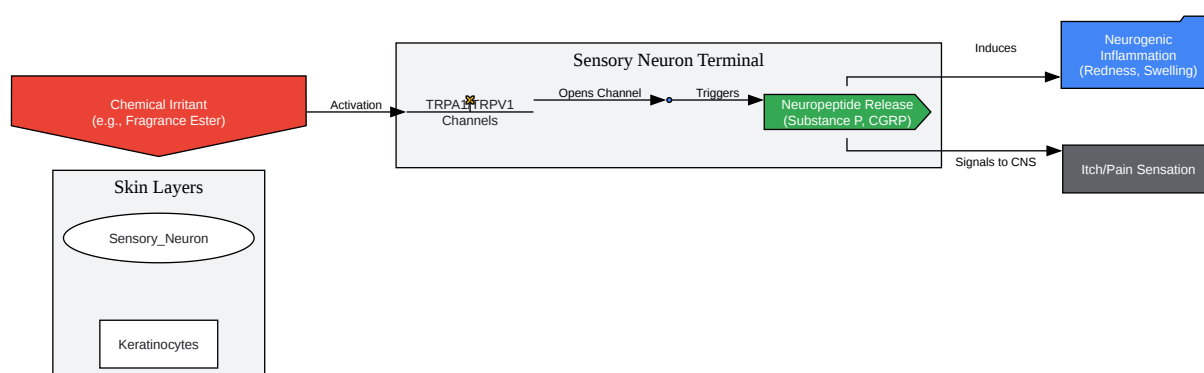
Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

This study provides information on the potential adverse effects of a substance following prolonged and repeated exposure.[25][8][15] The test substance is administered daily in graduated doses to several groups of rodents (usually rats) for 90 days.[25][8][15] Animals are observed daily for clinical signs of toxicity.[15] Body weight and food/water consumption are monitored regularly.[25] At the end of the study, blood and urine samples are collected for hematological and clinical biochemistry analysis.[15] A full necropsy is performed, and organs are weighed and examined macroscopically and microscopically to identify any treatment-related changes.[15] The No-Observed-Adverse-Effect Level (NOAEL), the highest dose at which no adverse effects are observed, is determined from this study.[15]

Mandatory Visualization

Signaling Pathway for Skin Irritation

The following diagram illustrates a simplified signaling pathway for skin irritation induced by chemical irritants, involving the activation of TRPA1 and TRPV1 channels on sensory neurons.

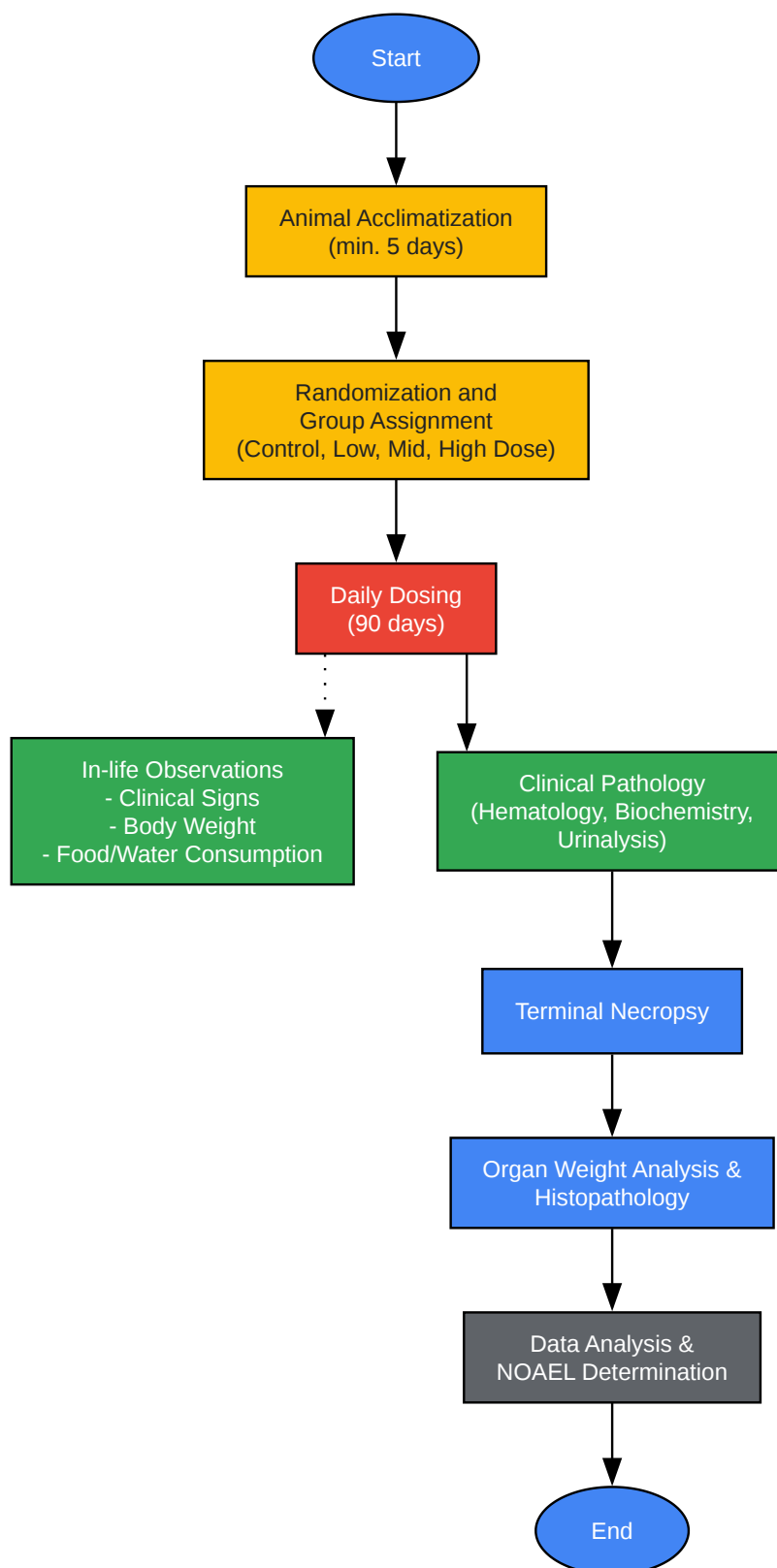


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Caption: Simplified signaling pathway of skin irritation by chemical irritants.

Experimental Workflow: 90-Day Repeated Dose Oral Toxicity Study (OECD 408)

The diagram below outlines the key steps in a typical 90-day repeated dose oral toxicity study.



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Caption: Workflow for a 90-Day Repeated Dose Oral Toxicity Study (OECD 408).

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- To cite this document: BenchChem. [A Comparative Toxicological Analysis of DMBCA and Other Fragrance Esters]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085794#toxicological-data-comparison-between-dmbca-and-other-fragrance-esters>]

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